

Validation of FMF-06-098-1 activity in different tauopathy models

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Compound of Interest

Compound Name: FMF-06-098-1

Cat. No.: B12392215

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A Comparative Guide to FMF-06-098-1 Activity in Tauopathy Models

This guide provides a comparative analysis of the tau protein degrader **FMF-06-098-1** and its analogs against other therapeutic strategies for tauopathies. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.

Overview of FMF-06-098-1

FMF-06-098-1 belongs to a series of second-generation hetero-bifunctional protein degraders that specifically target the tau protein for degradation. These molecules are designed to recognize pathological forms of tau and recruit the Cereblon (CRBN) E3 ubiquitin ligase to induce proteasomal degradation of tau. This approach aims to reduce the levels of both total and phosphorylated tau, which are hallmarks of tauopathies. The following sections compare the performance of **FMF-06-098-1**'s close analog, FMF-06-049, with other therapeutic modalities in various tauopathy models.

Data Presentation

Table 1: In Vitro Efficacy of FMF-06-049 in iPSC-Derived Neuronal Models

Tauopathy Model	Compound	Concentration	Outcome Measure	Result	Citation
A152T	FMF-06-049	10 nM	Total Tau Reduction (4h)	~50%	
A152T	FMF-06-049	100 nM	Total Tau Reduction (24h)	~60%	[1]
A152T	FMF-06-049	100 nM	P-tau S396 Reduction (24h)	~60%	[1]
P301L	FMF-06-049	100 nM	Total Tau Reduction (24h)	Significant Degradation	
P301L	FMF-06-049	1 µM	Insoluble Tau Reduction (24h)	~100%	[2]

Table 2: Comparison with Alternative Tauopathy Treatments in Preclinical Models

Treatment Class	Compound	Tauopathy Model	Outcome Measure	Result	Citation
Kinase Inhibitor	TBB (CKII inhibitor)	Okadaic Acid-induced N2a cells	Oligomeric p-tau Reduction	Abolished 170 kDa band	[3]
Kinase Inhibitor	Saracatinib (Fyn kinase inhibitor)	Okadaic Acid-induced N2a cells	Monomeric & Oligomeric p-tau Reduction	Robust Inhibition	[4]
Microtubule Stabilizer	Epothilone D	Tau Transgenic Mice	CNS Microtubule Stabilization	Increased Stabilization	[5]
HSP90 Inhibitor	EC102	Human Tau Transgenic Mice	Phospho-tau Reduction	Reduction of p-tau species	[6]

Note: The data in Table 2 is from studies using different tauopathy models and methodologies, making direct comparison with FMF-06-049 challenging. The results should be interpreted as indicative of the respective compound's activity in the specified model.

Experimental Protocols

Tau Protein Degradation Assay in iPSC-Derived Neurons

This protocol outlines the methodology for evaluating the efficacy of tau protein degraders in human iPSC-derived neuronal models of tauopathy (e.g., A152T and P301L mutations).

a. Cell Culture and Differentiation:

- Culture human iPSCs carrying the desired tau mutation on Matrigel-coated plates in mTeSR1 medium.
- Differentiate iPSCs into cortical neurons using established protocols, typically involving dual SMAD inhibition.
- Mature neurons for at least 6 weeks post-differentiation before compound treatment.

b. Compound Treatment:

- Prepare stock solutions of **FMF-06-098-1** or its analogs in DMSO.
- Dilute the compound to the desired concentrations in the neuronal culture medium.
- Treat the mature neurons with the compound or vehicle (DMSO) for the specified duration (e.g., 4 or 24 hours).

c. Cell Lysis:

- After treatment, wash the cells with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and collect the lysate.
- Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.

d. Protein Quantification:

- Determine the total protein concentration of the cell lysates using a BCA protein assay.

e. Western Blot Analysis:

- Normalize protein concentrations for all samples.
- Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk in TBST.
- Incubate the membrane with primary antibodies against total tau (e.g., Tau5) and phosphorylated tau (e.g., pS396). Use an antibody against a housekeeping protein (e.g., actin) as a loading control.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Detect the signal using an ECL substrate and image the blot.

- Quantify band intensities using densitometry and normalize to the loading control.

f. ELISA:

- For a more quantitative measurement, use a sandwich ELISA kit specific for total tau or phosphorylated tau.
- Coat a 96-well plate with a capture antibody.
- Add diluted cell lysates to the wells and incubate.
- Wash the wells and add a detection antibody.
- Add a substrate and measure the absorbance using a plate reader.
- Calculate tau concentrations based on a standard curve.

In Vitro Tau Aggregation Assay

This protocol is used to assess the ability of compounds to inhibit the aggregation of tau protein.

a. Reagents:

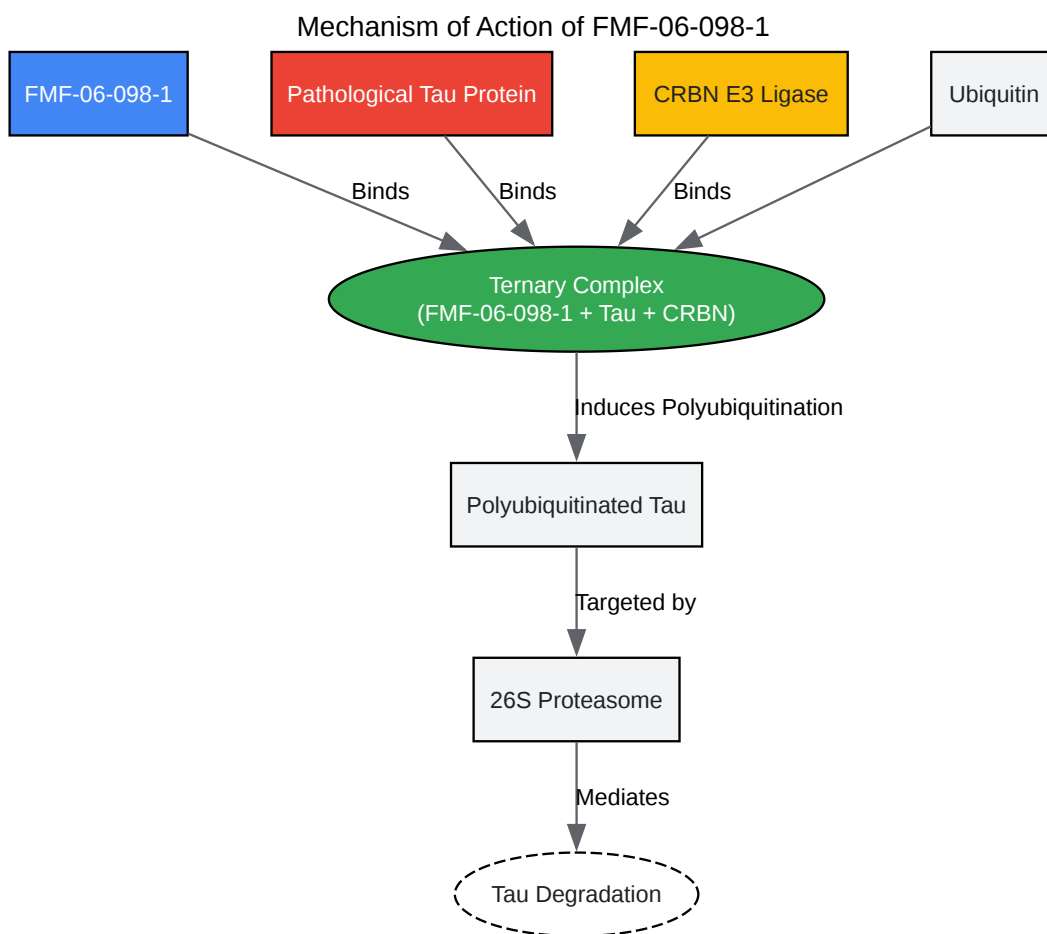
- Recombinant tau protein (e.g., full-length or a fragment like K18).
- Heparin or another aggregation inducer.
- Thioflavin T (ThT) dye.
- Assay buffer (e.g., PBS).

b. Assay Procedure:

- Prepare a reaction mixture containing recombinant tau protein, the aggregation inducer, and the test compound at various concentrations in a 96-well plate.
- Include a control with no compound.

- Add ThT to the reaction mixture.
- Incubate the plate at 37°C with continuous shaking.
- Monitor the fluorescence of ThT (excitation ~440 nm, emission ~485 nm) over time using a plate reader.
- An increase in fluorescence indicates tau aggregation.
- Plot the fluorescence intensity against time to generate aggregation curves.
- Determine the inhibitory effect of the compound by comparing the aggregation kinetics in the presence and absence of the compound.

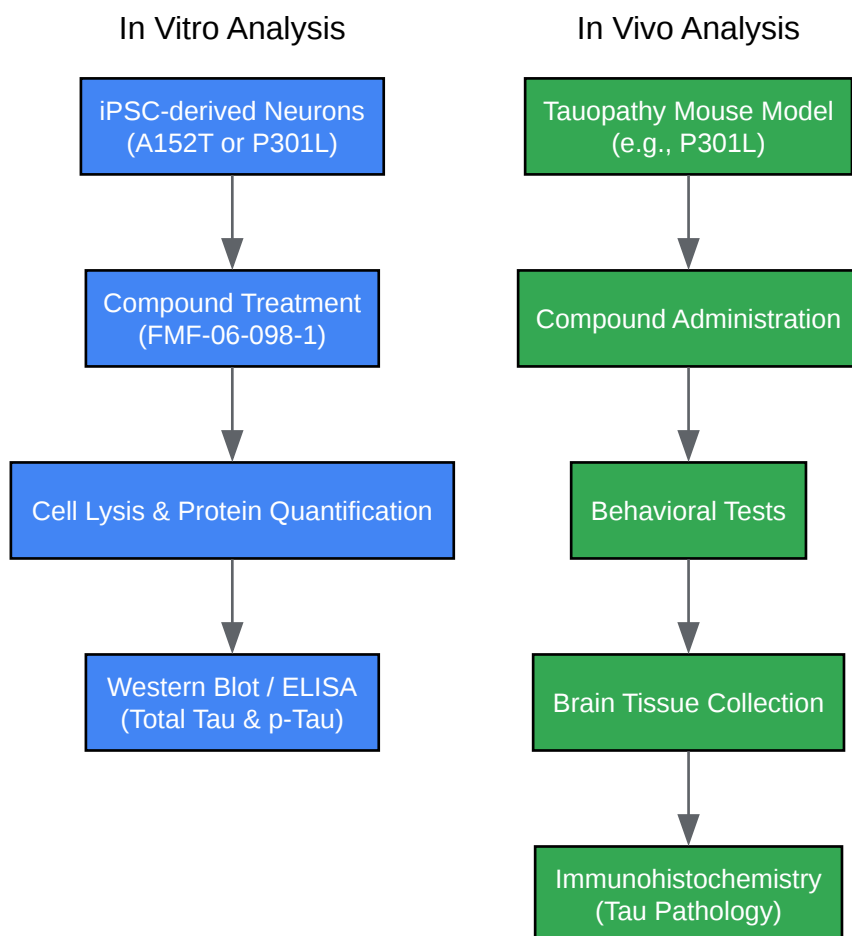
Mandatory Visualization



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Caption: Mechanism of **FMF-06-098-1**-mediated tau degradation.

Workflow for FMF-06-098-1 Efficacy Testing



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Caption: Experimental workflow for testing **FMF-06-098-1**.

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